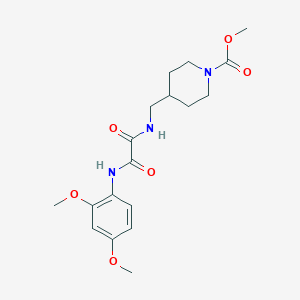
Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O6 and its molecular weight is 379.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Allosteric Modifiers of Hemoglobin
Compounds structurally related to Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate have been explored as allosteric modifiers of hemoglobin. These compounds are effective in decreasing the oxygen affinity of human hemoglobin A, which could have significant implications in areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Synthesis Techniques
These compounds are involved in various synthesis techniques, such as the preparation of oxindoles through palladium-catalyzed CH functionalization. This methodology is crucial in medicinal chemistry synthesis, highlighting the compound's role in developing complex molecular structures (Magano et al., 2014).
Cardiovascular Research
Derivatives of this compound have been studied for their cardiovascular activity and electrochemical oxidation properties. Such compounds could have therapeutic implications in the treatment of cardiovascular diseases (Krauze et al., 2004).
Anticonvulsant Agents
Certain piperidyl indanone derivatives, which are chemically related, exhibit anticonvulsant properties. They are investigated for their potential in treating seizure disorders and have shown promising results in increasing GABA levels in the brain (Siddiqui et al., 2012).
Antimicrobial Activity
N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, related to the compound , have been synthesized and evaluated for their antibacterial potentials. These findings are significant in the development of new antibacterial agents (Iqbal et al., 2017).
Antitumor and Antioxidant Activities
Compounds derived from this compound have shown potential in antitumor and antioxidant activities. These compounds, through various synthetic pathways, have been tested and found to exhibit promising results in these fields (Mar'yasov et al., 2016).
Histamine H3 Receptor Antagonists
Some derivatives have been identified as histamine H3 receptor antagonists, indicating their potential use in treating conditions related to histamine activity (Apodaca et al., 2003).
Insecticidal Activity
Some pyridine derivatives, which are structurally similar, have been synthesized and tested for their insecticidal activity against various pests, showing significant potential in agricultural applications (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
methyl 4-[[[2-(2,4-dimethoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-25-13-4-5-14(15(10-13)26-2)20-17(23)16(22)19-11-12-6-8-21(9-7-12)18(24)27-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYODIJCVBBLADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

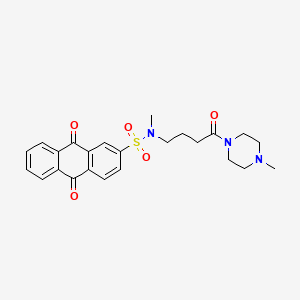
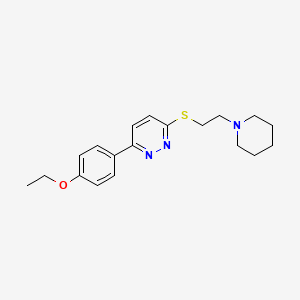
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2697589.png)
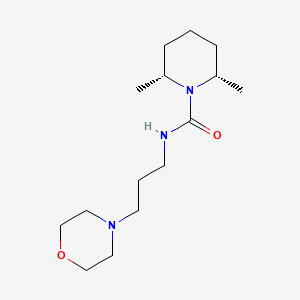
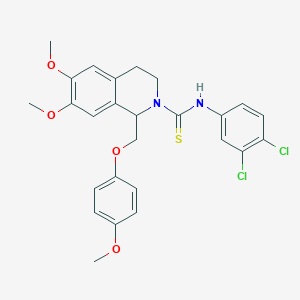
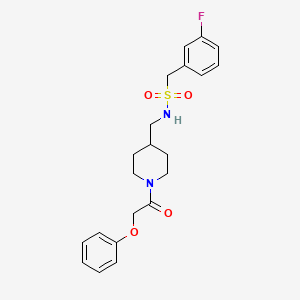

![2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2697597.png)
![6-isopropyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697600.png)

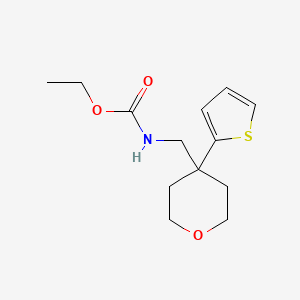
![4,6-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2697606.png)
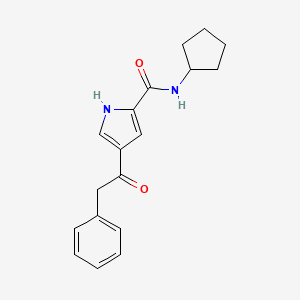
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2697609.png)